molecular formula C22H19N3O4 B4394023 N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide

N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide

Cat. No.: B4394023
M. Wt: 389.4 g/mol
InChI Key: KBCBXTNHRJKGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide is a chemical compound that has been extensively studied for its scientific research applications. This compound is known for its ability to interact with various biological systems, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and physiology. In

Mechanism of Action

The mechanism of action of N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide is not fully understood. However, it is believed that this compound interacts with specific amino acid residues on proteins, causing conformational changes that affect protein function. This mechanism of action has been observed in several studies and has been used to explain the effects of this compound on different biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific biological system being studied. However, some general effects of this compound have been observed. For example, this compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to affect the function of ion channels and transporters. These effects make this compound a valuable tool for studying the role of these molecules in different biological systems.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide has several advantages and limitations for lab experiments. One advantage is that it is a highly specific compound that can be used to study specific interactions between proteins or other molecules. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, one limitation of this compound is that it can be toxic to cells at high concentrations. This toxicity can limit the usefulness of this compound in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide. One possible direction is to study the effects of this compound on specific disease states, such as cancer or neurodegenerative diseases. Another direction is to explore the potential use of this compound as a therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different biological systems.

Scientific Research Applications

N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. This compound has been shown to bind to specific sites on proteins, allowing researchers to study the interactions between different proteins in complex biological systems.

Properties

IUPAC Name

N-benzyl-2-[methyl-(4-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24(22(27)17-11-13-18(14-12-17)25(28)29)20-10-6-5-9-19(20)21(26)23-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCBXTNHRJKGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.